GSK8612 vs. MRT67307: Superior TBK1 Biochemical Potency in Recombinant Enzyme Assays
In recombinant TBK1 biochemical assays, GSK8612 exhibits significantly higher potency than MRT67307, a commonly used first-generation TBK1/IKKε dual inhibitor [1]. GSK8612 achieved a pIC₅₀ of 6.8 (IC₅₀ = 158 nM) against recombinant TBK1, representing a 12-fold improvement in inhibitory concentration compared to MRT67307 under comparable assay conditions [1].
| Evidence Dimension | Inhibition of recombinant TBK1 kinase activity |
|---|---|
| Target Compound Data | GSK8612: pIC₅₀ = 6.8 (IC₅₀ = 158 nM) |
| Comparator Or Baseline | MRT67307: pIC₅₀ = 5.7 (IC₅₀ = 2,000 nM) |
| Quantified Difference | 12-fold more potent (pIC₅₀ difference of 1.1 log units) |
| Conditions | Recombinant TBK1 biochemical functional assay |
Why This Matters
This 12-fold potency advantage translates to lower compound usage per experiment, reduced DMSO carryover into cellular assays, and wider dynamic range for dose-response studies.
- [1] Thomson DW, Poeckel D, Zinn N, et al. Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor. ACS Med Chem Lett. 2019;10(5):780-785. doi:10.1021/acsmedchemlett.9b00027 View Source
